Cas no 2385664-49-1 (Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-)

Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
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- Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-
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- インチ: 1S/C9H8F4O2/c1-15-7-3-6(9(11,12)13)2-5(4-14)8(7)10/h2-3,14H,4H2,1H3
- InChIKey: AROWWJXQMSPIPF-UHFFFAOYSA-N
- SMILES: FC1C(=CC(C(F)(F)F)=CC=1CO)OC
Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022JL9-500mg |
(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)methanol |
2385664-49-1 | 95% | 500mg |
$419.00 | 2025-02-13 |
Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- 関連文献
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Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-に関する追加情報
Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- (CAS No: 2385664-49-1)
Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-, also known by its CAS registry number 2385664-49-1, is a highly specialized organic compound with a unique structure that makes it valuable in various chemical and pharmaceutical applications. This compound belongs to the class of aromatic alcohols, characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to a benzene ring. The substituents on the benzene ring—fluoro, methoxy, and trifluoromethyl groups—confer distinct electronic and steric properties, which are critical for its functionality in different chemical reactions and industrial processes.
The molecular formula of Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- is C₉H₉F₄O₂, and its molecular weight is approximately 240 g/mol. The compound exists as a crystalline solid at room temperature and has a melting point of around 100°C. Its solubility in common organic solvents like dichloromethane and ethyl acetate is moderate, while it is sparingly soluble in water due to the presence of hydrophilic groups like the hydroxymethyl and methoxy groups.
Recent studies have highlighted the potential of Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- as a key intermediate in the synthesis of advanced materials and pharmaceutical agents. For instance, researchers have explored its role in the development of novel antibacterial agents, where the trifluoromethyl group plays a significant role in enhancing the compound's bioactivity. Additionally, its application in the synthesis of high-performance polymers has been reported, leveraging its ability to undergo various polymerization reactions under controlled conditions.
The synthesis of Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- typically involves multi-step organic reactions, including nucleophilic aromatic substitution and oxidation processes. The starting material is often a substituted benzene derivative, which undergoes sequential modifications to introduce the required functional groups. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions using appropriate fluorinating agents.
In terms of chemical reactivity, Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- exhibits versatile behavior due to the electron-withdrawing effects of the fluoro and trifluoromethyl groups. These groups deactivate the benzene ring towards electrophilic substitution but activate it towards nucleophilic aromatic substitution under certain conditions. The hydroxymethyl group further enhances the compound's reactivity by providing sites for hydrogen bonding and participation in various condensation reactions.
From an environmental perspective, understanding the fate and transport of Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- in natural systems is crucial for assessing its potential impact on ecosystems. Recent research indicates that this compound undergoes rapid biodegradation under aerobic conditions due to its functional groups being readily metabolized by microbial communities.
In conclusion, Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)- (CAS No: 2385664-49-1) stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an essential building block in modern chemistry and materials science.
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